molecular formula C5H5N3O2S B13668548 N-(5-formyl-1,3,4-thiadiazol-2-yl)acetamide

N-(5-formyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B13668548
M. Wt: 171.18 g/mol
InChI Key: PHTQSMAPEHEXPU-UHFFFAOYSA-N
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Description

N-(5-formyl-1,3,4-thiadiazol-2-yl)acetamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-formyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2-amino-1,3,4-thiadiazole with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-formyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: N-(5-carboxy-1,3,4-thiadiazol-2-yl)acetamide.

    Reduction: N-(5-hydroxymethyl-1,3,4-thiadiazol-2-yl)acetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-formyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to the active site and preventing substrate access . This inhibition can lead to various physiological effects, such as reduced intraocular pressure in the case of glaucoma treatment.

Comparison with Similar Compounds

N-(5-formyl-1,3,4-thiadiazol-2-yl)acetamide can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its formyl group, which allows it to undergo specific chemical reactions that are not possible with other thiadiazole derivatives. This makes it a valuable intermediate in the synthesis of various biologically active compounds.

Similar Compounds

Properties

Molecular Formula

C5H5N3O2S

Molecular Weight

171.18 g/mol

IUPAC Name

N-(5-formyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C5H5N3O2S/c1-3(10)6-5-8-7-4(2-9)11-5/h2H,1H3,(H,6,8,10)

InChI Key

PHTQSMAPEHEXPU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN=C(S1)C=O

Origin of Product

United States

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